molecular formula C18H15ClFN3O3 B15110533 2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B15110533
M. Wt: 375.8 g/mol
InChI Key: FWPSCLNEBDKUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of phenoxy, oxadiazole, and amide functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This intermediate is then reacted with an appropriate alkylating agent to form the phenoxy derivative.

    Oxadiazole Ring Formation: The phenoxy intermediate is then subjected to cyclization with hydrazine derivatives to form the 1,2,5-oxadiazole ring.

    Amide Bond Formation: The final step involves the coupling of the oxadiazole intermediate with 4-fluoroaniline under amide bond-forming conditions, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy and oxadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenoxy and oxadiazole moieties are believed to play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This can result in the inhibition of enzyme activity or the activation of specific receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Mecoprop-P: ®-2-(4-chloro-2-methylphenoxy)propionic acid, a herbicide with a similar phenoxy structure.

    Dicamba: 3,6-dichloro-2-methoxybenzoic acid, another herbicide with a different substitution pattern on the aromatic ring.

    2,4-D: 2,4-dichlorophenoxyacetic acid, a widely used herbicide with a similar phenoxyacetic acid structure.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide stands out due to its unique combination of phenoxy, oxadiazole, and amide functional groups. This structural diversity imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H15ClFN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C18H15ClFN3O3/c1-10-9-14(7-8-15(10)19)25-11(2)18(24)21-17-16(22-26-23-17)12-3-5-13(20)6-4-12/h3-9,11H,1-2H3,(H,21,23,24)

InChI Key

FWPSCLNEBDKUMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=NON=C2C3=CC=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.